molecular formula C17H18N2O4S B5720108 [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid

[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid

Katalognummer B5720108
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: FELIUCSGKAMBLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid, also known as DCPA, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential application in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

Wirkmechanismus

The mechanism of action of [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid involves the inhibition of COX activity and the production of pro-inflammatory cytokines. COX is responsible for the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid inhibits COX activity by binding to its active site and preventing the conversion of arachidonic acid into prostaglandins. [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of various inflammatory diseases. [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid is also relatively easy to synthesize and has a high yield. However, there are some limitations to using [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid in lab experiments. For example, [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid has a relatively short half-life in vivo, which may limit its efficacy in some cases. Additionally, the mechanism of action of [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid is not fully understood, which may limit its potential for further development.

Zukünftige Richtungen

There are several future directions for further research on [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid. One area of interest is the development of more potent and selective COX inhibitors based on the structure of [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid. Another area of interest is the investigation of the mechanism of action of [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid and its effects on other signaling pathways involved in the inflammatory response. Additionally, further studies are needed to evaluate the safety and efficacy of [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid in clinical trials, with the ultimate goal of developing a new treatment for inflammatory diseases.

Synthesemethoden

The synthesis of [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid involves a multi-step process that starts with the reaction of 3,4-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate salt. This intermediate is then reacted with 4-bromoacetophenone to yield the desired product, [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid. The overall yield of this process is around 60%, and the purity of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid has been extensively studied for its potential application in the treatment of various inflammatory diseases. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. These effects make [4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

2-[4-[(3,4-dimethoxyphenyl)carbamothioylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-22-14-8-7-13(10-15(14)23-2)19-17(24)18-12-5-3-11(4-6-12)9-16(20)21/h3-8,10H,9H2,1-2H3,(H,20,21)(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELIUCSGKAMBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[(3,4-Dimethoxyphenyl)carbamothioyl]amino}phenyl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.